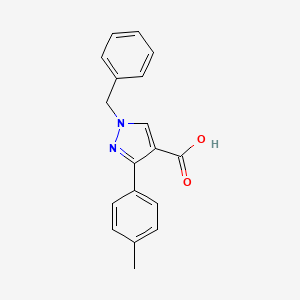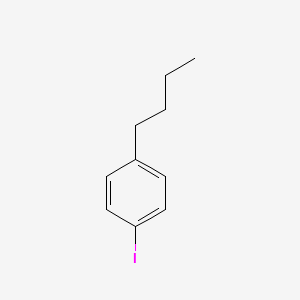
1-Butyl-4-iodobenzene
Overview
Description
1-Butyl-4-iodobenzene is used as an active pharmaceutical intermediate. It is also used in the synthesis and characterization of photoelectronic polymers containing triphenylamine moiety and in the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides .
Synthesis Analysis
1-Butyl-4-iodobenzene is used in the synthesis and characterization of photoelectronic polymers containing triphenylamine moiety. It is also used in the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides . The Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids has been studied .Molecular Structure Analysis
The molecular formula of 1-Butyl-4-iodobenzene is C10H13I. The InChI Key is XILRUONFYBUYIE-UHFFFAOYSA-N . It contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
1-Butyl-4-iodobenzene is used in the synthesis and characterization of photoelectronic polymers containing triphenylamine moiety. It is also used in the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides . The Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids has been studied .Physical And Chemical Properties Analysis
1-Butyl-4-iodobenzene is a clear colorless to yellow liquid with a refractive index of 1.5665-1.5705 at 20°C. It is sparingly soluble in water at 25°C with a solubility of 3.6E-3 g/L .Scientific Research Applications
Synthesis of Photoelectronic Polymers
This compound plays a crucial role in the synthesis and characterization of photoelectronic polymers that contain a triphenylamine moiety . These polymers are significant for their applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Palladium-Catalyzed Conversion
In the field of organic synthesis, 1-Butyl-4-iodobenzene is used in palladium-catalyzed reactions to convert aryl and vinyl triflates into their corresponding bromides and chlorides. This is a critical step in various synthetic pathways for creating new chemical entities .
Analytical Chemistry
Lastly, 1-Butyl-4-iodobenzene serves as a standard in analytical chemistry for the calibration of instruments and the development of new analytical methods, particularly in mass spectrometry and chromatography.
Each application leverages the unique chemical properties of 1-Butyl-4-iodobenzene , demonstrating its versatility and importance in scientific research across various fields .
Safety and Hazards
1-Butyl-4-iodobenzene is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Future Directions
Mechanism of Action
Target of Action
1-Butyl-4-iodobenzene is an active pharmaceutical intermediate . More research is needed to identify its primary targets and their roles.
Mode of Action
It’s known that it’s used in the synthesis of photoelectronic polymers containing triphenylamine moiety , and in the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides
Biochemical Pathways
It’s known to be involved in the synthesis of photoelectronic polymers , suggesting it may influence pathways related to polymer synthesis and light absorption. More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
As an iodobenzene derivative, it’s likely to share some pharmacokinetic properties with other iodobenzenes . .
Result of Action
It’s known to be used in the synthesis of photoelectronic polymers , suggesting it may have effects on the optical properties of these materials
Action Environment
1-Butyl-4-iodobenzene should be stored in a dark place, sealed in dry, at room temperature . It’s also important to avoid contact with moisture and incompatible materials . These environmental factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-butyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRUONFYBUYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369186 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-iodobenzene | |
CAS RN |
20651-67-6 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



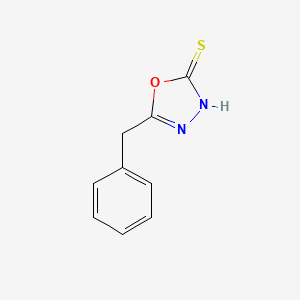
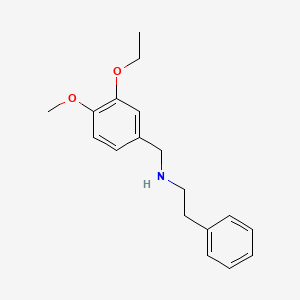

![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)
![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)
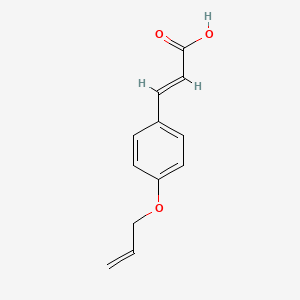
![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)
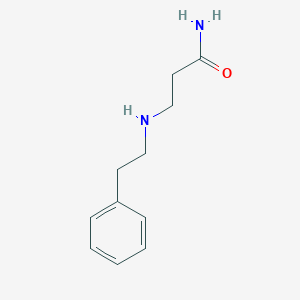

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)
